

N-(Diphenylmethylene)glycine tert-butyl ester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-(Diphenylmethylene)glycine tert-butyl ester*

Cat. No.: B015293

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CAS Number: 81477-94-3

This technical guide provides an in-depth overview of **N-(Diphenylmethylene)glycine tert-butyl ester**, a pivotal intermediate in modern organic and medicinal chemistry. Primarily utilized as a glycine anion equivalent, this compound is instrumental in the asymmetric synthesis of a diverse array of natural and unnatural α -amino acids, which are fundamental building blocks in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, purification, and applications.

Physicochemical Properties

N-(Diphenylmethylene)glycine tert-butyl ester is a white crystalline solid that is sensitive to moisture.^{[1][2]} It is generally insoluble in water but exhibits slight solubility in organic solvents such as chloroform and methanol.^{[1][2]} Its stability under various reaction conditions and compatibility with a range of functional groups make it a versatile reagent in organic synthesis.^[3]

Property	Value	References
Molecular Formula	C ₁₉ H ₂₁ NO ₂	[4][5]
Molecular Weight	295.38 g/mol	[4]
Appearance	White to off-white crystalline powder or solid	[1][3]
Melting Point	51-116 °C (literature values vary)	[1][3][4][6]
Boiling Point (Predicted)	377.5 ± 34.0 °C	[1][2]
Density (Predicted)	1.00 ± 0.1 g/cm ³	[1][2]
Solubility	Insoluble in water; Slightly soluble in chloroform and methanol	[1][2]
Stability	Moisture sensitive	[1][2]
Storage Conditions	Store at 2-8°C or room temperature in a dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen), protected from light.	[1][2][4]

Synthesis and Purification

The synthesis of **N-(Diphenylmethylene)glycine tert-butyl ester** is most commonly achieved through the alkylation of benzophenone imine with a glycine tert-butyl ester derivative. A typical laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis

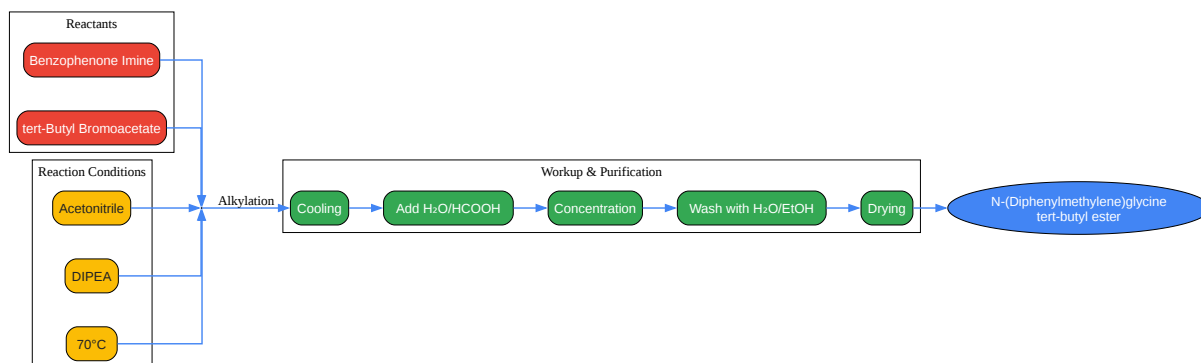
This procedure is based on established methods for the synthesis of **N-(Diphenylmethylene)glycine tert-butyl ester** and related compounds.[1]

Materials:

- Benzophenone imine
- tert-Butyl bromoacetate
- Acetonitrile (anhydrous)
- N,N-Diisopropylethylamine (DIPEA)
- Water/Formic acid mixture (5:3)
- Water/Ethanol mixture (3:1 and 1:1)

Procedure:

- To a round-bottomed flask equipped with a magnetic stirrer, add benzophenone imine (1.0 equivalent) and tert-butyl bromoacetate (1.0 equivalent) in acetonitrile.
- Heat the reaction mixture to 70°C.
- Slowly add N,N-diisopropylethylamine (DIPEA) (1.0 equivalent) to the heated mixture.
- Maintain the reaction at 70°C for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add a 5:3 mixture of water/formic acid to the reaction mixture and concentrate under reduced pressure.
- Wash the resulting solid sequentially with a cold 3:1 water/ethanol solution and then with a cold 1:1 water/ethanol solution.
- Dry the solid under high vacuum to yield **N-(Diphenylmethylene)glycine tert-butyl ester** as a white solid.



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Synthesis workflow for N-(Diphenylmethylene)glycine tert-butyl ester.

Purification Methods

Purification of the crude product is typically achieved through recrystallization or column chromatography.^[7] The choice of method depends on the level and nature of impurities.

Experimental Protocol: Recrystallization^[7]

- Dissolve the crude **N-(Diphenylmethylene)glycine tert-butyl ester** in a minimal amount of hot toluene (approximately 60-70°C).
- If insoluble impurities are present, perform a hot filtration.

- Slowly add cyclohexane to the hot toluene solution until it becomes slightly cloudy.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath (0-4°C) for about one hour to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of cold cyclohexane.
- Dry the purified crystals under vacuum.

Applications in Asymmetric Synthesis

The primary application of **N-(Diphenylmethylene)glycine tert-butyl ester** is in the enantioselective synthesis of α -amino acids.^{[8][9][10]} It serves as a glycine enolate equivalent in reactions such as the O'Donnell asymmetric amino acid synthesis, which utilizes phase-transfer catalysis.^[9] The bulky diphenylmethylene protecting group activates the α -proton for deprotonation and provides steric hindrance that, in conjunction with a chiral phase-transfer catalyst, directs the alkylation to a specific face of the enolate, leading to high enantioselectivity.^[9]

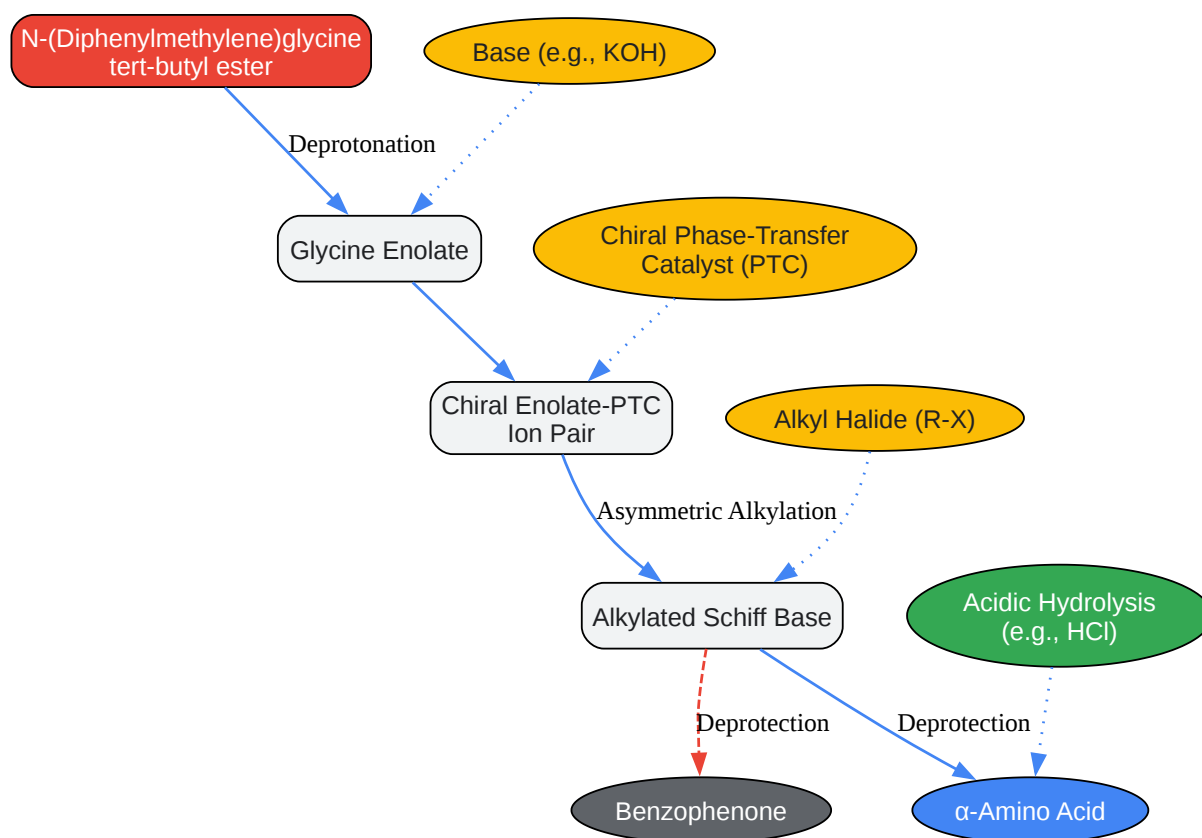
O'Donnell Asymmetric Amino Acid Synthesis

This method allows for the synthesis of a wide variety of natural and unnatural α -amino acids with high enantiomeric excess.

General Reaction Scheme:

- Deprotonation: The Schiff base is treated with a strong base (e.g., aqueous KOH or NaOH) to generate the corresponding enolate.
- Phase-Transfer Catalysis: A chiral phase-transfer catalyst, often derived from Cinchona alkaloids, facilitates the transfer of the enolate to the organic phase.
- Alkylation: The chiral ion pair reacts with an alkylating agent (e.g., an alkyl halide) in the organic solvent. The steric bulk of the diphenylmethylene group and the chiral catalyst control the stereochemical outcome of the alkylation.

- Hydrolysis: Acidic hydrolysis of the resulting product removes both the diphenylmethylene protecting group and the tert-butyl ester, yielding the desired α -amino acid.



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Logical flow for the O'Donnell asymmetric α -amino acid synthesis.

Conclusion

N-(Diphenylmethylene)glycine tert-butyl ester is a valuable and versatile reagent in organic synthesis, particularly for the asymmetric synthesis of α -amino acids. Its well-defined reactivity

and the steric influence of the diphenylmethylene protecting group allow for high levels of stereocontrol in alkylation reactions. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in research and development, contributing to the advancement of pharmaceutical and chemical sciences.

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